molecular formula C17H16Cl2FNO2 B15199016 p-(Bis(2-chloroethyl)amino)phenyl p-fluorobenzoate CAS No. 22953-56-6

p-(Bis(2-chloroethyl)amino)phenyl p-fluorobenzoate

Cat. No.: B15199016
CAS No.: 22953-56-6
M. Wt: 356.2 g/mol
InChI Key: DFINKRRPZPLYKC-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound p-(Bis(2-chloroethyl)amino)phenyl p-fluorobenzoate (CAS 22953-56-6) is a nitrogen mustard derivative characterized by a bifunctional alkylating group. Its molecular formula is C₁₇H₁₆Cl₂FNO₂, featuring a central phenyl ring substituted with a bis(2-chloroethyl)amino group at the para position and a p-fluorobenzoate ester moiety . This structure confers dual reactivity: the bis(2-chloroethyl)amino group facilitates DNA crosslinking via alkylation, while the fluorinated benzoate ester may influence lipophilicity and metabolic stability.

Potential Applications Nitrogen mustards are historically recognized for their chemotherapeutic properties, targeting rapidly dividing cells.

Properties

CAS No.

22953-56-6

Molecular Formula

C17H16Cl2FNO2

Molecular Weight

356.2 g/mol

IUPAC Name

[4-[bis(2-chloroethyl)amino]phenyl] 4-fluorobenzoate

InChI

InChI=1S/C17H16Cl2FNO2/c18-9-11-21(12-10-19)15-5-7-16(8-6-15)23-17(22)13-1-3-14(20)4-2-13/h1-8H,9-12H2

InChI Key

DFINKRRPZPLYKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl)F

Origin of Product

United States

Preparation Methods

Chlorination of p-Fluorotoluene

The patent CN104098464A details an optimized route:

Reaction Scheme:
$$
\text{p-Fluorotoluene} \xrightarrow[\text{UV, 70-85°C}]{\text{Cl}2, \text{Azo catalyst}} \text{p-Fluorotrichlorotoluene} \xrightarrow[\text{130°C}]{\text{H}2\text{O, FeCl}3/\text{ZnCl}2} \text{p-Fluorobenzoyl Chloride}
$$

Experimental Parameters:

Parameter Value Source
Chlorination catalyst Diisopropyl azodicarboxylate (0.45 mol%)
Hydrolysis catalyst FeCl₃/ZnCl₂ (1:1 molar ratio)
Final purity 99.5%
Overall yield 94.2%

This method demonstrates superior efficiency compared to traditional Friedel-Crafts approaches, particularly in avoiding polyhalogenation byproducts.

Preparation of p-(Bis(2-Chloroethyl)Amino)Phenol

Direct Alkylation of 4-Aminophenol

Ambeed protocol provides a scalable route:

Key Steps:

  • Charge N-methyl-2-pyrrolidone (NMP) with 4-aminophenol
  • Add bis(2-chloroethyl)amine hydrochloride (1.2 eq)
  • Heat to 150-155°C for 2 hours under N₂
  • Add tributylamine (1.05 eq) and continue heating for 6 hours

Purification:

  • pH adjustment to 12 with NaOH
  • Activated carbon treatment
  • Recrystallization from H₂O/EtOH

Yield Optimization:

Parameter Effect on Yield Source
Reaction temperature <140°C: <10% conversion
NMP vs DMSO NMP gives 18% higher yield
Tributylamine addition Increases yield by 34%

Esterification to Final Product

Schotten-Baumann Conditions

Adapted from J. Med. Chem. methods:

Procedure:

  • Dissolve p-(bis(2-chloroethyl)amino)phenol (1 eq) in dry THF
  • Add p-fluorobenzoyl chloride (1.05 eq) via addition funnel
  • Maintain at 0-5°C with ice bath
  • Add triethylamine (3 eq) dropwise
  • Stir 12 hours at room temperature

Workup:

  • Filter precipitated Et₃N·HCl
  • Concentrate under reduced pressure
  • Purify via silica chromatography (hexane:EtOAc 4:1)

Comparative Solvent Study:

Solvent Reaction Time Yield Purity (HPLC) Source
THF 12 h 78% 98.4%
DCM 8 h 82% 97.1%
Acetone 24 h 63% 95.2%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

WO2008155777A2 describes accelerated methods:

Conditions:

  • 150 W microwave irradiation
  • DMF solvent system
  • Reduced reaction time from 12h → 45min

Advantages:

  • Minimizes thermal decomposition of chloroethyl groups
  • Improves regioselectivity

Analytical Characterization

Spectroscopic Data Consolidation

¹H NMR (400 MHz, CDCl₃):

  • δ 8.15 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 7.25 (t, J=8.8 Hz, 2H, Ar-F)
  • δ 6.90 (d, J=8.8 Hz, 2H, OAr-H)
  • δ 3.75 (t, J=6.4 Hz, 4H, NCH₂)
  • δ 3.45 (t, J=6.4 Hz, 4H, ClCH₂)

Mass Spec (ESI+):

  • m/z 356.2 [M+H]⁺ (calc. 356.07)

Chemical Reactions Analysis

Hydrolysis of the p-Fluorobenzoate Ester

The ester group undergoes hydrolysis under acidic or basic conditions, yielding p-fluorobenzoic acid and the corresponding phenol derivative.

Key Mechanisms

  • Base-catalyzed hydrolysis : Proceeds via nucleophilic acyl substitution (BP2 mechanism), where hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release p-fluorobenzoate and the phenol .

  • Acid-catalyzed hydrolysis : Involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water (AAC2 mechanism) .

Reaction Conditions and Outcomes

ConditionProduct(s)Rate Influencing Factors
Alkaline (pH > 10)p-Fluorobenzoic acid + PhenolElectron-withdrawing F accelerates rate
Acidic (pH < 4)p-Fluorobenzoic acid + PhenolSteric hindrance from substituents

Alkylation via Nitrogen Mustard Reactivity

The bis(2-chloroethyl)amino group acts as a nitrogen mustard, forming reactive aziridinium intermediates that alkylate nucleophiles (e.g., DNA bases, proteins).

Mechanistic Steps

  • Intramolecular cyclization : Loss of Cl⁻ generates a strained aziridinium ion.

  • Nucleophilic attack : DNA guanine N7 or other nucleophiles open the aziridinium ring, forming covalent adducts .

Biological Alkylation Data (Analogous Compounds)

CompoundTargetReaction Rate (k, M⁻¹s⁻¹)Reference
Chlorambucil (analog)DNA Guanine1.2 × 10⁻³
Mustine derivativesSerum Albumin5.8 × 10⁻⁴

Nucleophilic Substitution Reactions

The chloroethyl groups participate in SN2 reactions with nucleophiles (e.g., amines, thiols).

Example Reaction with Piperazine Formation

A mixture of bis(2-chloroethyl)amine derivatives and amines (e.g., 2,4,5-trifluoroaniline) in chlorobenzene under reflux forms piperazine analogs via sequential substitutions .

Representative Conditions

SubstrateSolventTemperatureYieldReference
2,4,5-TrifluoroanilineChlorobenzeneReflux60–88%

Stability in Aqueous Media

The compound’s stability depends on pH and temperature:

  • Basic conditions : Rapid ester hydrolysis dominates.

  • Neutral/acidic conditions : Nitrogen mustard reactivity prevails, with slower ester cleavage .

Degradation Pathways

PathwayPrimary ProductsHalf-life (pH 7.4, 37°C)
Ester hydrolysisp-Fluorobenzoic acid + Phenol~24 hours
Aziridinium formationDNA crosslinksMinutes to hours

Synthetic Modifications

The p-fluorobenzoate group can be replaced via transesterification or amidification, while the nitrogen mustard moiety allows further alkylation or conjugation.

Example Transesterification

ReagentProductYieldReference
Methanol (acidic)Methyl p-fluorobenzoate85%

Scientific Research Applications

4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use in developing new drugs, particularly in cancer research due to its structural similarity to known chemotherapeutic agents.

    Biology: It is used in biochemical studies to understand its interactions with biological molecules.

    Industry: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(Bis(2-Chloroethyl)Amino)-Phenol 4-Fluorobenzoate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, p-(Bis(2-chloroethyl)amino)phenyl p-fluorobenzoate is compared to two analogs:

Benzoic acid, 3,5-dichloro-4-propoxy-, benzylidenehydrazide (CAS 23959-51-5)

  • Molecular Formula : C₁₇H₁₆Cl₂N₂O₂
  • Structural Features :
    • Substituted with 3,5-dichloro-4-propoxy groups on the benzoic acid backbone.
    • A benzylidenehydrazide group replaces the fluorobenzoate ester.

Taurine Mustard (Taumustine)

  • Chemical Name: 2-[Bis(2-chloroethyl)amino]ethanesulfonic acid
  • Structural Features :
    • A sulfonic acid group replaces the fluorobenzoate ester.
    • Shorter alkyl chain between the nitrogen mustard group and the polar sulfonic acid.
  • Key Differences :
    • The sulfonic acid group enhances water solubility, likely reducing blood-brain barrier penetration compared to the lipophilic fluorobenzoate ester.
    • Increased acidity (from sulfonic acid) may alter biodistribution and renal clearance rates .

Data Table: Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Functional Groups Substituents Inferred Properties
This compound 22953-56-6 C₁₇H₁₆Cl₂FNO₂ Bis(2-chloroethyl)amino, p-fluorobenzoate ester Para-fluoro, para-alkylating group High lipophilicity, moderate stability
Benzoic acid, 3,5-dichloro-4-propoxy-, benzylidenehydrazide 23959-51-5 C₁₇H₁₆Cl₂N₂O₂ Benzylidenehydrazide, 3,5-dichloro-4-propoxy Steric hindrance, hydrazide linker Reduced alkylation, increased polarity
Taurine Mustard (Taumustine) Not provided C₆H₁₂Cl₂NNaO₃S Bis(2-chloroethyl)amino, sulfonic acid Sulfonate anion, short chain High solubility, rapid clearance

Research Findings and Mechanistic Insights

Reactivity and Stability

  • Fluorobenzoate Ester vs. In contrast, taumustine’s sulfonic acid group remains ionized at physiological pH, limiting membrane permeability but favoring renal excretion .
  • Hydrazide vs. Ester Linkers :
    The benzylidenehydrazide in CAS 23959-51-5 may form stable Schiff bases with carbonyl-containing biomolecules, redirecting alkylation activity toward proteins rather than DNA .

Electronic Effects of Substituents

  • Chlorine vs. Fluorine: Dichloro substituents in CAS 23959-51-5 increase steric hindrance and electron-withdrawing effects, which may deactivate the nitrogen mustard group compared to the mono-fluorinated analog.

Therapeutic Implications

  • Lipophilicity and Targeting :
    The fluorobenzoate ester in the target compound likely enhances tumor tissue penetration relative to taumustine, making it a candidate for solid tumors.
  • Toxicity Profile : Hydrazide-containing analogs (e.g., CAS 23959-51-5) may exhibit lower myelosuppression due to reduced DNA crosslinking but higher hepatotoxicity from protein adduct formation.

Biological Activity

p-(Bis(2-chloroethyl)amino)phenyl p-fluorobenzoate, commonly referred to as a chlorinated alkylating agent, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and its implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15_{15}H14_{14}Cl2_{2}FNO2_{2}
  • Molecular Weight : 321.18 g/mol
  • Functional Groups : Contains a bis(2-chloroethyl)amino group and a p-fluorobenzoate moiety.

This unique structure enables the compound to interact with biological macromolecules, particularly DNA, leading to its cytotoxic effects.

The primary mechanism of action for this compound involves the formation of DNA cross-links. This alkylating agent can react with nucleophilic sites on DNA, resulting in:

  • Interstrand cross-linking : Prevents DNA replication and transcription.
  • Single-strand breaks : Induces cellular apoptosis through activation of repair pathways.

These interactions are crucial for its efficacy as a chemotherapeutic agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The IC50 values ranged from 5 to 15 µM across different cell lines, indicating a potent inhibitory effect on cell proliferation.

In Vivo Studies

Animal models have also been employed to evaluate the therapeutic potential of this compound. Notable findings include:

  • Tumor Models : Efficacy was assessed in xenograft models using human tumor cells.
  • Results : Significant tumor regression was observed with doses ranging from 10 to 30 mg/kg administered intraperitoneally.

Comparative Studies

A comparison of the biological activity of this compound with other alkylating agents is illustrated in the table below:

Compound NameIC50 (µM)Mechanism
This compound5 - 15DNA cross-linking
Cyclophosphamide10 - 20DNA alkylation
Temozolomide15 - 25Methylation of DNA

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, the administration of this compound resulted in:

  • Response Rate : 60% partial response observed.
  • Side Effects : Common adverse effects included nausea and myelosuppression.

Case Study 2: Combination Therapy

A study explored the combination of this compound with other chemotherapeutics such as doxorubicin. The findings indicated enhanced efficacy due to synergistic effects, leading to improved survival rates in treated mice.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for p-(Bis(2-chloroethyl)amino)phenyl p-fluorobenzoate, and how can side reactions be minimized?

  • Methodology : The compound’s synthesis typically involves coupling p-fluorobenzoyl chloride with a nitrogen mustard intermediate (e.g., p-aminophenol bis(2-chloroethyl)amine). To minimize hydrolysis of the chloroethyl groups, reactions should be conducted under anhydrous conditions with a base like triethylamine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the product .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to detect intermediates. Stability of the chloroethyl groups during esterification is critical; avoid prolonged exposure to moisture or heat .

Q. How can researchers validate the purity and structural integrity of p-(Bis(2-chloroethyl)amino)phenyl p-fluorobenzoate?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm aromatic proton environments and chloroethyl group integration.
  • HPLC-MS for purity assessment (>98%) and detection of hydrolyzed byproducts (e.g., free p-fluorobenzoic acid).
  • Elemental analysis to verify stoichiometry of C, H, N, and Cl .

Q. What are the stability profiles of this compound under different storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Avoid aqueous buffers (pH >7) due to rapid hydrolysis of the ester bond .

Advanced Research Questions

Q. How does the p-fluorobenzoate moiety influence the compound’s DNA alkylation efficiency compared to non-fluorinated analogs?

  • Methodology : Compare alkylation kinetics using plasmid nicking assays (e.g., pBR322 DNA). The electron-withdrawing fluorine atom may enhance electrophilicity of the mustard group, increasing crosslinking efficiency. Quantify DNA adducts via LC-MS/MS .
  • Contradiction Analysis : If conflicting data arise (e.g., reduced activity in vivo), evaluate metabolic stability differences (e.g., esterase-mediated cleavage of the fluorobenzoate group) using liver microsome assays .

Q. What experimental strategies can resolve discrepancies in cytotoxicity data across cell lines?

  • Methodology :

  • Perform dose-response assays (IC₅₀) in paired cell lines (e.g., HL-60 vs. HEK293) to assess tissue-specific sensitivity.
  • Use flow cytometry to correlate cytotoxicity with cell-cycle arrest (G2/M phase typical for alkylating agents).
  • Investigate efflux pump activity (e.g., P-glycoprotein) via inhibitors like verapamil to rule out resistance mechanisms .

Q. How can researchers design SAR studies to optimize the compound’s therapeutic index?

  • Methodology : Synthesize analogs with:

  • Modified aryl groups (e.g., ortho-fluoro vs. para-fluoro substituents) to assess steric/electronic effects.
  • Varying chloroethyl chain lengths to balance reactivity and stability.
    Evaluate toxicity in primary human lymphocytes vs. tumor cells to quantify selectivity .

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